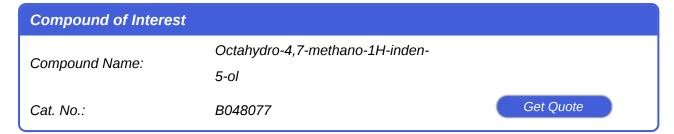


physical and chemical properties of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-4,7-methano-1H-inden-5-ol, a tricyclic alcohol, presents a unique structural scaffold that has garnered interest in various chemical and biological fields. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in relation to estrogenic activity. The information is presented to support further research and application in drug development and material science.

Physical and Chemical Properties

Octahydro-4,7-methano-1H-inden-5-ol is a white crystalline solid at room temperature. Its rigid, saturated tricyclic structure is a key determinant of its physical properties and reactivity. The hydroxyl group at the 5-position is a primary site for chemical modification.

Tabulated Physical and Chemical Data



The following table summarizes the key quantitative properties of **Octahydro-4,7-methano-1H-inden-5-ol**.

Property	Value	Source(s)
Molecular Formula	C10H16O	[1][2][3]
Molecular Weight	152.23 g/mol	[1][2][3]
CAS Number	13380-89-7	[1][2]
Appearance	White powder/crystalline solid	[4]
Melting Point	120-121 °C	[3]
Boiling Point	255 °C	[3]
Density	1.115 g/cm ³	[3]
Flash Point	105 °C	[3]
XLogP3	2.3	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Octahydro-4,7-methano-1H-inden-5-ol** are crucial for its application in research and development.

Synthesis of Octahydro-4,7-methano-1H-inden-5-ol

The synthesis of **Octahydro-4,7-methano-1H-inden-5-ol** can be achieved through the reduction of the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one. A general procedure is outlined below, based on common organic synthesis practices.

Reaction: Reduction of Octahydro-4,7-methano-1H-inden-5-one

Reagents and Materials:

- Octahydro-4,7-methano-1H-inden-5-one
- Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)



- Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)
- Distilled water
- Hydrochloric acid (HCl), dilute solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- · Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve Octahydro-4,7-methano-1H-inden-5-one in an appropriate solvent (e.g., methanol for NaBH₄) at room temperature under magnetic stirring.
- Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to control the reaction temperature and any effervescence.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- Quenching: Carefully quench the reaction by the slow addition of distilled water, followed by a dilute solution of hydrochloric acid to neutralize any excess reducing agent and decompose the borate complexes.



- Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Washing and Drying: Combine the organic extracts and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
- Purification: Purify the crude Octahydro-4,7-methano-1H-inden-5-ol by recrystallization or column chromatography to obtain the pure compound.

Determination of Physical Properties

- 2.2.1. Melting Point Determination (Capillary Method)[5][6]
- Sample Preparation: A small amount of the purified, dry crystalline sample is packed into a capillary tube sealed at one end.
- Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil).
- Heating: The apparatus is heated slowly and steadily.
- Observation: The temperature at which the substance starts to melt and the temperature at
 which it becomes completely liquid are recorded as the melting point range. A sharp melting
 point range (typically ≤ 1 °C) is indicative of high purity.
- 2.2.2. Boiling Point Determination (Siwoloboff's Method)[7]
- Sample Preparation: A small amount of the liquid sample (if the compound is melted or dissolved in a high-boiling solvent) is placed in a small test tube.
- Apparatus Setup: A capillary tube, sealed at the upper end, is placed with its open end downwards into the test tube. The test tube is then attached to a thermometer.
- Heating: The assembly is heated in a suitable bath (e.g., paraffin oil).



 Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

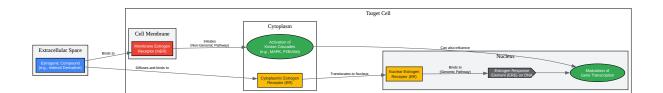
Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of **Octahydro-4,7-methano-1H-inden-5-ol** are limited, there is evidence suggesting that its derivatives may possess estrogenic activity. This activity is likely mediated through interaction with estrogen receptors (ERs), which can trigger genomic and non-genomic signaling cascades.

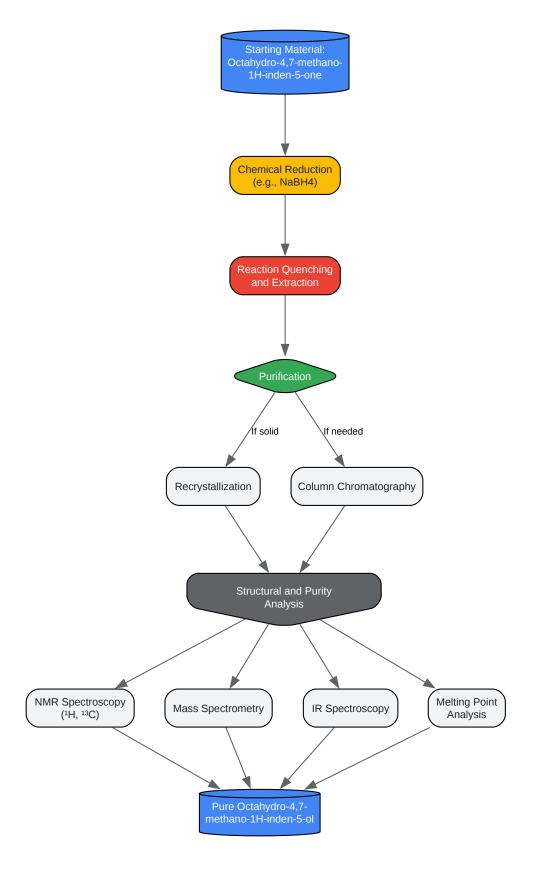
Potential Estrogenic Signaling Pathway

The diagram below illustrates a conceptual model of how an estrogenic compound could initiate signaling through estrogen receptors.









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